molecular formula C14H12FN3O5 B1458198 dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1610377-03-1

dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B1458198
CAS RN: 1610377-03-1
M. Wt: 321.26 g/mol
InChI Key: FFIREINYQKOBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (FDOT) is a novel compound that has been studied for its potential applications in medicinal chemistry and organic synthesis. FDOT is a derivative of 1,2,3-triazole, which is a heterocyclic five-membered ring containing two nitrogen atoms and three carbon atoms. FDOT is a white solid that is soluble in organic solvents and has a melting point of 117-118°C. FDOT has a molecular formula of C13H10FN3O4 and a molecular weight of 293.22 g/mol.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound’s structural features, particularly the triazole ring, make it a valuable synthon for creating new pharmacologically active molecules. Triazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, antibacterial, and antifungal properties . The presence of the 4-fluorophenyl group could potentially enhance these properties by increasing the compound’s ability to interact with biological targets.

Agriculture

In the agricultural sector, compounds with triazole rings are often explored for their potential as fungicides and plant growth regulators . The fluorophenyl group in the compound could be investigated for its role in pest resistance or growth modulation in crops.

Materials Science

The compound’s unique structure could be utilized in materials science for the synthesis of novel polymers or coatings. Fluorinated compounds are particularly interesting for their thermal stability and resistance to solvents, which could lead to applications in protective coatings or specialty plastics .

Environmental Science

In environmental science, the compound’s potential for biodegradation or its role in environmental remediation processes can be studied. Its fluorinated structure might influence its interaction with pollutants or its breakdown products’ environmental impact .

Biochemistry

Biochemically, the compound could be used as a building block for more complex biomolecules. Its ability to form stable structures with other biochemical moieties could lead to applications in drug delivery systems or as a probe in molecular biology studies .

Pharmacology

Pharmacologically, the compound could be investigated for its efficacy and safety profile as a potential therapeutic agent. The triazole ring is a common motif in many drugs, and the addition of the fluorophenyl group could modify its pharmacokinetic and pharmacodynamic properties .

properties

IUPAC Name

dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIREINYQKOBRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)CC(=O)C2=CC=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 6
dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.